molecular formula C31H46N8O7S B6286360 Biotin-PEG(4)-MeTz CAS No. 1962919-31-8

Biotin-PEG(4)-MeTz

Cat. No. B6286360
CAS RN: 1962919-31-8
M. Wt: 674.8 g/mol
InChI Key: FVPKDWZJCYTWCS-ZEZDXWPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Biotin-PEG(4)-MeTz” is a pegylated reagent used for biotin labeling of antibodies, proteins, and other primary-amine containing molecules . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule . This results in less aggregation when the biotinylated molecules are stored in solution compared to those labeled with reagents having only hydrocarbon spacers .


Synthesis Analysis

The synthesis of “Biotin-PEG(4)-MeTz” involves the use of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds and releasing the NHS . Two approaches for ω-functionalization were tested, first, by the use of atom transfer radical polymerization (ATRP) and sequential monomer addition and second, by halogen end group modification with azides and subsequent copper catalyzed azide– alkyne cycloadditions .


Molecular Structure Analysis

The molecular structure of “Biotin-PEG(4)-MeTz” consists of a biotin molecule attached to a PEG arm . The PEG arm gives an extended spacer that allows the biotin to reach into the binding pocket of the protein . The PEG moiety also increases the solubility of Biotin-PEG conjugates considerably .


Chemical Reactions Analysis

“Biotin-PEG(4)-MeTz” reacts efficiently with primary amino groups (-NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is favored at near neutral pH (7-9) and with concentrated protein solutions . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .


Physical And Chemical Properties Analysis

“Biotin-PEG(4)-MeTz” is a water-soluble, pegylated reagent for simple and efficient biotin labeling of antibodies, proteins, and other primary-amine containing molecules .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Biotin-PEG4-MeTz, focusing on unique applications across various fields:

Antitumor Agents

Biotin-PEG4-MeTz derivatives have been designed for dual targeting of ferroptosis and DNA, showing potential as antitumor agents. This application involves docking optimization to enhance the efficacy of these compounds .

PEGylation of Proteins

The compound is used as an aldehyde-reactive biotinylation reagent with a PEG spacer arm, which increases hydrophilicity and improves the solubility and stability of proteins .

Proteomic Analyses

It serves as an affinity tag for labeling protein carbonyls, aiding in proteomic analyses of protein carbonylation, which is crucial for understanding oxidative stress-related diseases .

Bioconjugation Techniques

Biotin-PEG4-MeTz is widely used in bioconjugation, particularly for PEGylating proteins, peptides, antibodies, and nanoparticles. Its compatibility with various bioconjugation methods makes it a valuable tool in biotechnology and pharmaceutical manufacturing .

Mechanism of Action

Target of Action

Biotin-PEG4-MeTz is a click chemistry reagent that contains a terminal methyltetrazine group . This group reacts with trans-cyclooctene, making it the primary target of the compound . Trans-cyclooctene is a molecule that can be incorporated into various biological molecules, allowing Biotin-PEG4-MeTz to bind to these molecules and exert its effects .

Mode of Action

The mode of action of Biotin-PEG4-MeTz involves its interaction with trans-cyclooctene . The compound forms a covalent bond with trans-cyclooctene, leading to the formation of biotinylated conjugates . These conjugates can then interact with other molecules in the cell, leading to various downstream effects .

Biochemical Pathways

It is known that biotin, a component of the compound, is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is also required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body

Result of Action

The result of Biotin-PEG4-MeTz’s action is the formation of biotinylated conjugates . These conjugates can interact with various molecules in the cell, potentially leading to changes in cellular function . .

Action Environment

The action of Biotin-PEG4-MeTz can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the compound . Additionally, the presence of other molecules that can react with Biotin-PEG4-MeTz may also influence its action

Future Directions

“Biotin-PEG(4)-MeTz” has potential applications in the field of biopharmaceuticals, where it can be used to improve the bioavailability and reduce the immunogenicity of active peptides or proteins . It can also be used for specific labeling of cell surface proteins .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46N8O7S/c1-22-36-38-30(39-37-22)24-8-6-23(7-9-24)20-33-28(41)10-12-43-14-16-45-18-19-46-17-15-44-13-11-32-27(40)5-3-2-4-26-29-25(21-47-26)34-31(42)35-29/h6-9,25-26,29H,2-5,10-21H2,1H3,(H,32,40)(H,33,41)(H2,34,35,42)/t25-,26-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPKDWZJCYTWCS-ZEZDXWPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46N8O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-PEG4-MeTz

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